2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzodiazole core, which is fused with a pyrido[2,3-d]pyrimidine ring system and an azetidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . . Industrial production methods often involve similar multi-step processes but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antiproliferative agent, particularly in the treatment of cancer . It has also shown promise as an inhibitor of various enzymes, including cyclin-dependent kinases and protein tyrosine kinases . In materials science, the unique electronic properties of this compound make it a candidate for use in organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antiproliferative effects are believed to result from its ability to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s interaction with these molecular targets disrupts normal cellular processes, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole include other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar core structure but differ in their functional groups and specific substitutions. The unique combination of the benzodiazole core with the pyrido[2,3-d]pyrimidine and azetidine moieties sets this compound apart, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-12-22-15-6-2-3-7-16(15)24(12)13-9-23(10-13)18-14-5-4-8-19-17(14)20-11-21-18/h2-8,11,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVRPBCDZHYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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